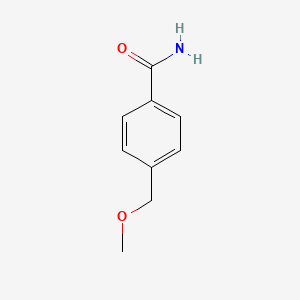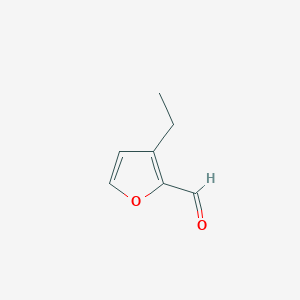![molecular formula C12H11ClN2O4S2 B7554400 2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid, commonly known as CTMAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a sulfonamide derivative that has been extensively studied for its biological activities and has shown promising results in various research studies.
Mecanismo De Acción
The mechanism of action of CTMAB is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various biological processes. CTMAB has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. CTMAB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
CTMAB has been shown to exhibit potent antibacterial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as an anti-inflammatory and analgesic agent. CTMAB has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response. CTMAB has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CTMAB is its potent biological activity, which makes it a promising candidate for various research studies. However, the compound also has some limitations, such as its low solubility in water, which can make it difficult to administer in certain experimental settings. The compound also has the potential to exhibit cytotoxic effects, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on CTMAB. One potential area of investigation is the development of new synthetic methods for the compound, which could improve its purity and yield. Another area of research is the investigation of the compound's potential use as an anti-inflammatory and analgesic agent. Additionally, further studies are needed to elucidate the compound's mechanism of action and to better understand its potential applications in various fields.
Métodos De Síntesis
The synthesis of CTMAB involves the reaction of 2-amino-5-chlorothiophene-3-carboxylic acid with formaldehyde and sulfanilamide. The reaction takes place in the presence of a catalyst and under specific reaction conditions, resulting in the formation of CTMAB. The purity of the compound can be improved by recrystallization and other purification techniques.
Aplicaciones Científicas De Investigación
CTMAB has been extensively studied for its biological activities and has shown promising results in various research studies. It has been found to exhibit potent antibacterial, antifungal, and anticancer activities. CTMAB has also been investigated for its potential use as an anti-inflammatory and analgesic agent. The compound has been shown to inhibit the activity of COX-2, an enzyme that plays a crucial role in the inflammatory response.
Propiedades
IUPAC Name |
2-[(5-chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S2/c13-11-4-1-7(20-11)6-15-10-3-2-8(21(14,18)19)5-9(10)12(16)17/h1-5,15H,6H2,(H,16,17)(H2,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGIWIOTMGRZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)NCC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R)-1-(2,4-dichlorophenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7554321.png)

![1-(4-Methoxyphenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-propen-1-one](/img/structure/B7554329.png)

![4-chloro-5-[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]pyridazin-3-ol](/img/structure/B7554358.png)
![5-chloro-4-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1H-pyridazin-6-one](/img/structure/B7554363.png)


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![2-[(3-Bromothiophene-2-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7554408.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![N-[(2,4-difluorophenyl)methyl]pyrimidin-2-amine](/img/structure/B7554418.png)
![2-[(3-Methyl-1,2-oxazole-5-carbonyl)-(2-methylpropyl)amino]acetic acid](/img/structure/B7554422.png)